N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that combines an indane moiety with an ethoxyethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-ethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism of action is still under investigation, but it is believed to involve modulation of these pathways to produce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine
- N-(2-ethoxyethyl)-3,4-dihydro-1H-inden-2-amine
- N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine
Uniqueness
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its specific combination of an indane moiety with an ethoxyethylamine side chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19NO/c1-2-15-8-7-14-13-9-11-5-3-4-6-12(11)10-13/h3-6,13-14H,2,7-10H2,1H3 |
InChI Key |
RFLIOMMTMHQJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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